1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[45]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- is a complex organic compound that has garnered significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease processes.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core but differ in their substituents, leading to variations in their biological activity and applications.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar structure but with a pyrazole ring, which can result in different chemical and biological properties.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C21H21IN2O4S |
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Molecular Weight |
524.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-(1,4-dioxaspiro[4.5]decan-8-yl)-3-iodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C21H21IN2O4S/c22-19-14-24(29(25,26)17-4-2-1-3-5-17)20-18(19)12-16(13-23-20)15-6-8-21(9-7-15)27-10-11-28-21/h1-5,12-15H,6-11H2 |
InChI Key |
WVUDHXDRDBQILL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC4=C(N=C3)N(C=C4I)S(=O)(=O)C5=CC=CC=C5)OCCO2 |
Origin of Product |
United States |
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